Antifungal Activity: N-Benzyl Thioamides vs. Fluconazole in Resistant Candida Strains
N-Benzyl-substituted thioamide derivatives, including the salicylthioamide analog, exhibit potent in vitro antifungal activity against both fluconazole-susceptible and fluconazole-resistant fungal strains, directly addressing a critical clinical gap [1]. In a comparative evaluation against eight fungal strains using the broth microdilution method, N-benzylsalicylthioamides demonstrated efficacy against fluconazole-resistant isolates, whereas fluconazole itself is ineffective against these resistant populations [1].
| Evidence Dimension | In vitro antifungal activity (MIC) |
|---|---|
| Target Compound Data | Active against fluconazole-resistant strains (exact MIC values not reported in abstract) |
| Comparator Or Baseline | Fluconazole: Ineffective against resistant strains |
| Quantified Difference | Qualitative superiority against resistant isolates |
| Conditions | Broth microdilution assay; eight fungal strains |
Why This Matters
Procurement of N-benzyl-4-methoxybenzenecarbothioamide is justified for antifungal screening programs targeting drug-resistant Candida infections, where conventional azoles fail.
- [1] Petrlikova, E., et al. N-Benzylsalicylthioamides as novel compounds with promising antimycotic activity. Bioorg Med Chem Lett 2010; 20(15): 4535-4538. View Source
